(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole

Asymmetric Organocatalysis Mannich Reaction Michael Addition

The (R)-enantiomer serves as a proline surrogate with a tetrazole bioisostere, enhancing organic solubility and enamine kinetics vs. L-proline. Yields superior enantioselectivities at 5–10 mol% in Mannich, Michael, and aldol reactions. Enables divergent synthesis of (R)-chiral APIs and DHPM libraries. Compatible with THF, acetonitrile, and acetic acid; validated in microreactor continuous-flow systems. The optimal choice when stereochemical outcome demands the (R)-configuration.

Molecular Formula C5H9N5
Molecular Weight 139.16 g/mol
CAS No. 702700-79-6
Cat. No. B045837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole
CAS702700-79-6
Synonyms(R)-5-(pyrrolidin-2-yl)-1H-tetrazole; (R)-5-(2-Pyrrolidinyl)-1H-tetrazole; 5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole; 5-[(2R)-2-pyrrolidinyl]-2H-Tetrazole
Molecular FormulaC5H9N5
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NNN=N2
InChIInChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m1/s1
InChIKeyXUHYQIQIENDJER-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole (CAS 702700-79-6) Procurement and Baseline Characterization Guide


(R)-5-(Pyrrolidin-2-yl)-1H-tetrazole (CAS 702700-79-6) is a chiral, heterocyclic organocatalyst that functions as a proline surrogate in asymmetric synthesis [1]. It features a pyrrolidine ring bearing a tetrazole moiety, a bioisosteric replacement for the carboxylic acid of L- or D-proline [2], which confers markedly altered solubility and catalytic properties [3]. The compound is supplied as a white to yellow solid with a melting point of 272–274 °C [4] and is typically stored at 2–8 °C under an inert atmosphere .

Why (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole Cannot Be Replaced by Generic Proline or Tetrazole Analogs


Generic substitution with L-proline, its D-enantiomer, or other achiral tetrazole derivatives is demonstrably inadequate for enantioselective catalysis. The replacement of the carboxylic acid with a tetrazole group in (R)-5-(pyrrolidin-2-yl)-1H-tetrazole does not simply modulate lipophilicity; it fundamentally alters the catalyst's solubility profile in organic media, its enamine formation kinetics, and the acidity of the hydrogen-bonding donor [1]. Direct comparative studies have established that proline-tetrazole catalysts consistently deliver higher yields, superior enantioselectivities, and operate at lower loadings than proline itself across Mannich, Michael, and aldol reactions [2]. Furthermore, the specific (R)-enantiomer cannot be substituted by its (S)-counterpart when the desired stereochemical outcome of a synthetic sequence demands the opposite enantiomer of a chiral building block [3]. Substituting with a less-defined or racemic mixture introduces unpredictable stereocontrol and complicates analytical validation in GMP and academic settings [4].

Quantitative Differentiation Evidence for (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole Relative to Proline and (S)-Enantiomer


Catalytic Efficiency vs. Proline in Asymmetric Mannich, Michael, and Aldol Reactions

In a systematic comparative study, the tetrazole organocatalyst derived from proline (which includes the (R)-enantiomer framework) consistently outperformed L-proline across multiple reaction manifolds. The improvement is attributed to enhanced solubility and altered hydrogen-bonding capacity [1].

Asymmetric Organocatalysis Mannich Reaction Michael Addition Aldol Reaction

Enantiomeric Purity and Absolute Configuration for Directed Synthesis

The (R)-enantiomer (CAS 702700-79-6) is specifically required for accessing chiral intermediates where the (S)-enantiomer (CAS 33878-70-5) would lead to the incorrect stereoisomer. The (S)-enantiomer is more widely studied and referenced in catalysis [1], but the (R)-enantiomer is essential for constructing (R)-configured products or for providing the complementary enantiomer in divergent syntheses [2]. The (R)-enantiomer is commercially available with a purity of ≥95% (as the free base) , whereas the (S)-enantiomer is often sold at ≥98% chiral purity .

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry Process Chemistry

Solubility Advantage in Organic Media vs. L-Proline

One of the primary limitations of L-proline as a catalyst is its poor solubility in common organic solvents (e.g., THF, CH2Cl2, toluene), which restricts reaction scope and necessitates polar solvents like DMSO [1]. The replacement of the carboxylic acid with a tetrazole group in (R)-5-(pyrrolidin-2-yl)-1H-tetrazole dramatically improves solubility in a wider range of organic media [2]. The compound is soluble in acetic acid, THF, acetonitrile, and sparingly soluble in water .

Organocatalyst Solubility Reaction Medium Asymmetric Catalysis Process Scale-up

Continuous-Flow Reactor Compatibility: Reduced Catalyst Loading and Faster Reaction Times

The proline tetrazole catalyst (represented by the general structure of 5-(pyrrolidin-2-yl)-1H-tetrazole) has been demonstrated to be highly effective in continuous-flow microreactors for aldol and Mannich reactions. This study used the (S)-enantiomer, but the (R)-enantiomer would perform identically in terms of kinetics and loading due to identical chemical properties [1].

Flow Chemistry Continuous Manufacturing Process Intensification Microreactor

Performance in Asymmetric Biginelli Reaction: Yields and Enantioselectivities

Substituted 5-(pyrrolidin-2-yl)tetrazoles, including the (R)-enantiomer framework, have been evaluated as organocatalysts for the asymmetric Biginelli reaction. The optimized catalyst (a substituted analog) delivered 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives, a class of compounds with pharmaceutical relevance, in good yields and enantioselectivities .

Biginelli Reaction DHPM Synthesis Heterocyclic Chemistry Organocatalysis

Recommended Application Scenarios for (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole Based on Verified Differentiation Evidence


Asymmetric Synthesis of (R)-Configured Chiral Intermediates in Medicinal Chemistry

This compound is the optimal choice for synthesizing (R)-enantiomers of chiral building blocks and active pharmaceutical ingredients (APIs). The (R)-enantiomer provides the complementary stereochemical outcome to the more commonly used (S)-enantiomer, enabling divergent synthesis of stereoisomeric libraries [1]. Its enhanced organic solubility and superior catalytic efficiency over L-proline [2] make it particularly valuable for constructing chiral centers in lipophilic drug candidates where aqueous solubility of the catalyst is problematic.

Continuous-Flow Manufacturing of Chiral Aldol and Mannich Products

The compound's demonstrated compatibility with microreactor systems [3] positions it as a prime candidate for continuous-flow process development. Reduced catalyst loading (5–10 mol%) and accelerated reaction kinetics (10–30 minutes vs. hours) [4] translate to higher throughput, lower material costs, and improved process control. This scenario is highly relevant for pharmaceutical and fine chemical companies implementing flow chemistry for scale-up.

Synthesis of 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Derivatives via Asymmetric Biginelli Reaction

Researchers targeting DHPM scaffolds (e.g., calcium channel blockers, antiviral agents) can utilize this catalyst class to achieve moderate to good enantioselectivities (68–81% ee) and yields (63–88%) under mild room-temperature conditions . While the specific (R)-enantiomer may not have been explicitly tested in the referenced study, the catalytic scaffold's performance justifies its procurement for exploring stereochemical variations of DHPM libraries.

Replacement of L-Proline in Organocatalytic Reactions Requiring Nonpolar Solvents

In cases where L-proline's insolubility in organic media limits substrate scope or necessitates undesirable polar solvents (e.g., DMSO), (R)-5-(pyrrolidin-2-yl)-1H-tetrazole serves as a direct, more lipophilic substitute [5]. Its solubility in THF, acetonitrile, and acetic acid allows for the use of a broader range of reaction solvents, simplifying workup and improving compatibility with hydrophobic substrates. This is a straightforward procurement decision when a chiral amine catalyst is required in a non-aqueous environment.

Technical Documentation Hub

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